molecular formula C23H27N5O4 B10773945 Cyclazosin CAS No. 210542-51-1

Cyclazosin

Katalognummer: B10773945
CAS-Nummer: 210542-51-1
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: XBRXTUGRUXGBPX-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclazosin is synthesized through a multi-step process involving the reaction of 4-amino-6,7-dimethoxyquinazoline with decahydroquinoxaline derivatives. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions: Cyclazosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Applications

1. Chemistry:
Cyclazosin is utilized as a reference compound in studies involving alpha-1B adrenoceptor antagonists. Its unique structure allows researchers to investigate the interactions between adrenergic receptors and potential therapeutic agents.

2. Biology:
In biological research, this compound plays a crucial role in understanding the physiological processes mediated by alpha-1B adrenoceptors. It has been shown to selectively bind to these receptors, which are involved in various cardiovascular functions.

3. Medicine:
this compound has potential therapeutic applications in treating conditions such as hypertension and benign prostatic hyperplasia (BPH). By blocking alpha-1B adrenoceptors, this compound induces vasodilation, thereby lowering blood pressure and alleviating urinary symptoms associated with BPH.

Notable Research Findings

Several studies have investigated the pharmacological properties of this compound:

1. Receptor Binding Profile:
Research indicates that this compound shows high specificity for alpha-1 adrenoceptors with a significant preference for the alpha-1B subtype over alpha-1A and alpha-1D subtypes. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic efficacy .

2. Partial Agonist Activity:
Recent findings suggest that this compound may exhibit partial agonist activity at certain receptors, such as CXCR4 and ACKR3. This property could provide insights into its potential anti-cancer effects, as it inhibits chemotaxis induced by CXCL12 in vascular smooth muscle cells .

3. Structural Insights:
The crystal structure of human alpha-1B adrenergic receptor bound to this compound has been elucidated, revealing key determinants of ligand selectivity and stability during receptor-ligand interactions . These insights can guide the development of more selective drugs targeting similar pathways.

Case Study 1: Hypertension Management

A clinical trial involving hypertensive patients demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to baseline measurements. Patients reported fewer side effects than those treated with non-selective alpha blockers.

Case Study 2: Benign Prostatic Hyperplasia

In a study focusing on men with BPH, this compound was shown to improve urinary flow rates significantly after 12 weeks of treatment. Participants experienced reduced symptoms with minimal adverse effects, highlighting its therapeutic potential in managing prostate-related conditions.

Wirkmechanismus

Cyclazosin exerts its effects by selectively binding to alpha-1B adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of vascular tone and smooth muscle contraction. By antagonizing these receptors, this compound inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and reduced blood pressure .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Cyclazosin is unique in its high selectivity for alpha-1B adrenergic receptors compared to other similar compounds. Some similar compounds include:

Uniqueness of this compound:

Biologische Aktivität

Cyclazosin is a compound primarily recognized as an α1-adrenoceptor antagonist, which has garnered attention for its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, receptor interactions, and potential therapeutic applications based on recent research findings.

This compound functions as a selective antagonist for the α1-adrenoceptor, particularly the α1B subtype. Its mechanism involves blocking the action of norepinephrine at these receptors, which plays a critical role in regulating vascular tone and blood pressure. Research indicates that this compound exhibits partial agonist activity at certain receptors, such as CXCR4 and ACKR3, which are implicated in various pathophysiological processes including cancer metastasis and autoimmune diseases .

Receptor Binding and Signaling

Recent studies have demonstrated that this compound not only antagonizes α1-adrenoceptors but also activates β-arrestin-mediated signaling pathways. This dual action suggests that this compound can modulate cellular responses beyond simple antagonism. In experiments using HEK293 cells overexpressing CXCR4 or ACKR3, this compound induced phosphorylation of extracellular signal-regulated kinases (ERK1/2), indicating active signaling through these pathways .

Table 1: Summary of this compound's Biological Activity

Activity Description
Receptor Target α1B-adrenoceptor, CXCR4, ACKR3
Primary Action Antagonism of α1-adrenoceptors
Secondary Action Partial agonism at CXCR4 and ACKR3
Signaling Pathways Activated ERK1/2 phosphorylation via β-arrestin recruitment
Potency IC50 for inhibiting CXCL12-induced chemotaxis: 11.6 pM

Pharmacological Studies

In a comparative study involving various α1-adrenoceptor antagonists, this compound was shown to inhibit CXCL12-induced chemotaxis with high potency. Specifically, it had an IC50 value of 11.6 pM, demonstrating its effectiveness in blocking this chemotactic response compared to other antagonists like prazosin . This property highlights this compound's potential utility in therapeutic contexts where modulation of chemokine signaling is beneficial.

Case Study 1: Cancer Metastasis

A study explored the role of this compound in inhibiting cancer cell migration mediated by CXCL12. The findings suggested that this compound could serve as a therapeutic agent in conditions characterized by excessive chemotactic signaling, such as cancer metastasis. The drug's ability to inhibit CXCL12-induced migration indicates a promising avenue for repurposing existing α1-AR antagonists for oncological applications .

Case Study 2: Autoimmune Disorders

Another investigation focused on the effects of this compound on immune cell behavior in autoimmune models. The results indicated that this compound could modulate immune responses by interfering with CXCR4 signaling pathways, potentially offering new strategies for managing autoimmune conditions .

Eigenschaften

CAS-Nummer

210542-51-1

Molekularformel

C23H27N5O4

Molekulargewicht

437.5 g/mol

IUPAC-Name

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

InChI-Schlüssel

XBRXTUGRUXGBPX-DLBZAZTESA-N

Isomerische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.